Product packaging for D-Arabinofuranoside, methyl, triacetate(Cat. No.:CAS No. 22224-39-1)

D-Arabinofuranoside, methyl, triacetate

Cat. No.: B1605892
CAS No.: 22224-39-1
M. Wt: 290.27 g/mol
InChI Key: RUSRQHXGPHZZNI-UHFFFAOYSA-N
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Description

Contextualization of Furanoside Chemistry

Carbohydrates can exist in cyclic forms, predominantly as five-membered rings (furanoses) or six-membered rings (pyranoses). researchgate.net Furanosides, which contain the five-membered tetrahydrofuran (B95107) ring, are integral components of numerous biologically significant molecules, including nucleic acids (DNA and RNA feature ribose and deoxyribose in their furanose forms) and various bacterial and plant glycans. researchgate.net

Despite their natural prevalence, the chemical synthesis of furanosides presents distinct challenges compared to their pyranoside counterparts. researchgate.net Furanosides are generally less thermodynamically stable than the corresponding pyranosides. nih.gov This inherent instability means that synthetic reactions, such as the classic Fischer glycosylation, often yield furanosides as the kinetic products, which can readily rearrange to the more stable pyranose form under thermodynamic control. researchgate.netnih.gov Consequently, chemists have devoted significant effort to developing methods that allow for the controlled and high-yield synthesis of stable furanoside derivatives, which are crucial for assembling complex oligosaccharides and glycoconjugates. researchgate.netnih.gov Novel reactions, such as the pyranoside-into-furanoside (PIF) rearrangement, have been developed to transform selectively substituted pyranosides into the corresponding furanosides, highlighting the ongoing innovation in this area. nih.gov

Significance of Protected Monosaccharides as Chiral Scaffolds

Monosaccharides are often described as "chiral pool" starting materials, meaning they are abundant, inexpensive, and naturally exist in an optically pure form. rroij.comrsc.org Their structures are rich in stereogenic centers and functional groups (hydroxyls), making them attractive platforms for enantioselective synthesis. wikipedia.orgacs.org However, the multiple hydroxyl groups in a monosaccharide are often chemically similar, posing a major challenge for achieving regioselectivity in synthetic transformations. nih.gov

To overcome this, chemists employ "protecting groups." These are chemical moieties that are temporarily attached to one or more hydroxyl groups, rendering them inert to a specific set of reaction conditions. wiley.com This strategy allows other parts of the molecule to be modified selectively. wiley.com After the desired transformation is complete, the protecting groups can be removed to regenerate the hydroxyls. wiley.com Common protecting groups in carbohydrate chemistry include acetals, benzyl (B1604629) ethers, and esters (such as the acetate (B1210297) groups in D-Arabinofuranoside, methyl, triacetate). nih.gov

By using a carefully planned sequence of protection and deprotection steps, a simple sugar can be transformed into a "chiral scaffold" or "building block"—a stable intermediate poised for incorporation into a larger, more complex target molecule. acs.orgnih.govrsc.org This approach is fundamental to the synthesis of natural products, medicinal compounds, and complex oligosaccharides. rroij.comrsc.org

Overview of Research Trajectories for this compound

This compound is a prime example of a protected monosaccharide building block. In this molecule, the hydroxyl groups at the C-2, C-3, and C-5 positions of methyl D-arabinofuranoside are protected as acetate esters. This protection strategy renders the molecule stable and allows for specific chemical manipulations that would otherwise be complicated by the presence of free hydroxyl groups.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 90244-44-3 echemi.com
Molecular Formula C₁₂H₁₈O₈ echemi.com
Molecular Weight 290.27 g/mol echemi.com
Hydrogen Bond Acceptor Count 8 echemi.com

| Rotatable Bond Count | 8 echemi.com |

The primary research application of this compound and its analogues is as a synthetic intermediate. Its structure is a precursor for creating more complex molecules. For instance, the closely related compound Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is utilized in the preparation of synthons for potential markers of tissue hypoxia. chemicalbook.com This suggests that the protected arabinofuranoside framework is a valuable scaffold for accessing biologically relevant targets.

Furthermore, arabinofuranosides are critical components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net The synthesis of oligosaccharide fragments of this cell wall is a major goal for researchers developing new diagnostic tools and therapeutic agents for the disease. nih.govresearchgate.net The creation of these complex structures relies on the use of protected building blocks, such as acylated or silylated arabinofuranosides, to control the stereochemistry and regiochemistry of glycosidic bond formation. researchgate.netnih.gov this compound serves as such a fundamental precursor, providing the core furanoside ring in a stable, protected form, ready for further elaboration into these intricate and medically important structures.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside
Ribose
Deoxyribose
Arabinose
Glucose
Galactose
Mannose
Xylose
Fucose
Cellulose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O8 B1605892 D-Arabinofuranoside, methyl, triacetate CAS No. 22224-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-diacetyloxy-5-methoxyoxolan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSRQHXGPHZZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944872
Record name Methyl 2,3,5-tri-O-acetylpentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22224-39-1
Record name coumermycin a1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,5-tri-O-acetylpentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for D Arabinofuranoside, Methyl, Triacetate

Strategies for Anomeric Methylation

The introduction of a methyl group at the anomeric (C-1) position of D-arabinose is a foundational step in the synthesis of the target compound. Several classical and modern glycosylation techniques can be employed for this purpose.

Fischer Glycosidation Approaches

The Fischer glycosidation is a direct and classical method for the synthesis of methyl glycosides. This acid-catalyzed reaction involves treating the free sugar, D-arabinose, with methanol (B129727) in the presence of a strong acid catalyst, typically hydrogen chloride. The reaction proceeds through a carbocation intermediate, leading to a mixture of α and β anomers of both the furanosidic and pyranosidic forms of methyl arabinoside. researchgate.net Subsequent separation of the desired methyl D-arabinofuranoside from this mixture is necessary.

A typical procedure involves dissolving D-arabinose in methanol containing anhydrous hydrogen chloride and allowing the reaction to proceed at room temperature. chemicalpapers.com The equilibrium of the reaction can be influenced by factors such as reaction time and temperature, with prolonged reaction times generally favoring the thermodynamically more stable pyranoside forms. Therefore, careful monitoring and timely work-up are crucial to maximize the yield of the furanoside isomer. Following the methylation, the resulting methyl D-arabinofuranoside can be directly acetylated.

Koenigs-Knorr Type Glycosidation Variants

The Koenigs-Knorr reaction is a powerful and widely used method for glycosidic bond formation that offers greater stereocontrol compared to the Fischer glycosidation. wikipedia.orgbeilstein-journals.orgmdpi.com This method typically involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. wikipedia.orgbeilstein-journals.org For the synthesis of methyl D-arabinofuranoside, a protected arabinofuranosyl halide, such as 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide, is reacted with methanol. The presence of a participating protecting group, like a benzoyl group at the C-2 position, can influence the stereochemical outcome of the glycosylation, typically leading to the formation of the 1,2-trans product.

A modified Koenigs-Knorr approach has been utilized in the synthesis of related compounds, where a protected arabinofuranoside is condensed with an alcohol using a promoter like mercuric cyanide in a solvent such as dichloromethane (B109758). chemicalpapers.com This highlights the adaptability of the Koenigs-Knorr reaction and its variants in forming methyl glycosides.

Lewis Acid Catalyzed Glycosidation Techniques

Lewis acids have emerged as effective promoters for glycosylation reactions, offering mild reaction conditions and high stereoselectivity. researchgate.net Various Lewis acids, including tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂), can be used to activate a glycosyl donor for reaction with an alcohol. researchgate.netamazonaws.com In the context of synthesizing methyl D-arabinofuranoside, a protected arabinose derivative, such as a peracetylated or perbenzoylated furanose, can be treated with methanol in the presence of a Lewis acid.

For instance, the reaction of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranose with a silylated base in the presence of stannic chloride has been shown to produce the corresponding α-arabinonucleoside, demonstrating the utility of Lewis acids in activating anomeric centers for glycosylation. researchgate.net Similarly, BF₃·OEt₂ has been used in the thioglycosylation of methyl glycosides, indicating its role in activating anomeric positions. researchgate.net The choice of Lewis acid and reaction conditions can significantly impact the anomeric selectivity of the methylation.

Regioselective Acetylation Protocols

Once the anomeric methyl group is installed, the three free hydroxyl groups at the C-2, C-3, and C-5 positions of the methyl D-arabinofuranoside must be acetylated to yield the final product. This can be achieved either through direct, one-step acetylation or through a more controlled, stepwise approach involving orthogonal protecting groups.

Direct Acetylation Methods

The most straightforward method for the synthesis of D-arabinofuranoside, methyl, triacetate is the direct acetylation of methyl D-arabinofuranoside. This is typically achieved by treating the methyl glycoside with an excess of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base like pyridine (B92270). researchgate.netlookchem.com This method is efficient for producing the peracetylated product where all free hydroxyl groups are acetylated.

The reaction is generally carried out by dissolving the methyl D-arabinofuranoside in pyridine and adding acetic anhydride, often at reduced temperatures to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature until completion. This approach is effective for obtaining the desired triacetate in good yield. lookchem.com

Stepwise Acetylation with Orthogonal Protection

For more complex syntheses where differential protection of the hydroxyl groups is required, a stepwise acetylation strategy employing orthogonal protecting groups is necessary. researchgate.net Orthogonal protecting groups are those that can be removed under different specific conditions without affecting other protecting groups in the molecule. researchgate.net This allows for the selective acetylation of specific hydroxyl groups.

In the context of methyl D-arabinofuranoside, one could, for example, selectively protect the C-5 primary hydroxyl group with a bulky silyl (B83357) ether protecting group, such as tert-butyldiphenylsilyl (TBDPS). The remaining C-2 and C-3 secondary hydroxyls could then be acetylated. Subsequent removal of the silyl group would then free the C-5 hydroxyl for a different modification.

Alternatively, the C-2 and C-3 hydroxyls can be protected as an isopropylidene ketal, leaving the C-5 hydroxyl free for acetylation. Following acetylation of the C-5 position, the isopropylidene group can be removed under acidic conditions, and the now-free C-2 and C-3 hydroxyls can be acetylated. This stepwise approach, while longer, provides precise control over the placement of acetyl groups. A study on the synthesis of a selectively protected arabinoside involved the use of benzyl (B1604629) ethers as protecting groups, which are orthogonal to acetyl groups. amazonaws.com For instance, p-tolyl 2,3-di-O-benzyl-5-O-t-butyldiphenylsilyl-1-thio-α-D-arabinofuranoside was synthesized, showcasing the use of multiple orthogonal protecting groups to differentiate the hydroxyl positions. amazonaws.com Such strategies are invaluable for the synthesis of complex carbohydrate structures.

Stereochemical Control in Synthesis

The stereochemistry of the glycosidic bond is a critical aspect of the synthesis of this compound. The furanoside ring can exist as either the α or β anomer, and directing the synthesis towards a specific anomer requires a nuanced understanding of the underlying chemical principles.

The formation of methyl arabinofuranosides typically proceeds via the Fischer glycosylation method, where D-arabinose is treated with methanol in the presence of an acid catalyst. nih.govwikipedia.org This reaction is an equilibrium process that can yield a mixture of furanosides and pyranosides in both α and β anomeric forms. nih.govwikipedia.orgresearchgate.net Generally, shorter reaction times favor the kinetically controlled furanoside products, while longer reaction times allow for equilibration to the more thermodynamically stable pyranoside forms. nih.govwikipedia.org

The subsequent acetylation of the methyl arabinofuranoside mixture with a reagent like acetic anhydride in pyridine yields the triacetate derivative. lookchem.com The stereoselectivity of the glycosylation is significantly influenced by the anomeric effect, which generally favors the formation of the α-anomer due to its thermodynamic stability. nih.govwikipedia.org

The choice of protecting groups on the arabinose starting material can also dictate the stereochemical outcome. The use of a "participating" group at the C-2 position, such as an acetyl group, can lead to the formation of a 1,2-trans glycoside. In the case of D-arabinose, where the C-2 hydroxyl group is cis to the anomeric position, the participation of a C-2 acetate (B1210297) can lead to the formation of an acetoxonium ion intermediate. This intermediate is then attacked by the nucleophile (methanol) from the opposite face, resulting in the formation of the 1,2-trans product, which in this case is the α-arabinofuranoside.

Conversely, the use of "non-participating" groups, such as benzyl ethers, at the C-2 position does not proceed through this intermediate. In such cases, the stereochemical outcome is often governed by other factors, including the anomeric effect and solvent effects, frequently leading to a mixture of anomers.

Anomerization, the conversion of one anomer into the other, is a key consideration in the synthesis of this compound. This process is typically catalyzed by acids and can occur during the glycosylation reaction itself or in subsequent steps if acidic conditions are present. researchgate.net The mechanism of anomerization generally involves the protonation of the anomeric methoxy (B1213986) group, followed by the departure of methanol to form a transient oxocarbenium ion. This planar intermediate can then be attacked by methanol from either face, leading to a mixture of α and β anomers. researchgate.net

Several factors can influence the rate and direction of anomerization:

Acid Catalyst: The strength and concentration of the acid catalyst play a crucial role. Stronger acids can accelerate the anomerization process.

Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for anomerization, leading to a product mixture that reflects thermodynamic stability.

Solvent: The polarity of the solvent can influence the stability of the transition states and intermediates involved in anomerization.

Reaction Time: As mentioned, longer reaction times allow for the equilibration of the anomers, typically favoring the thermodynamically more stable anomer. nih.govwikipedia.org

Neighboring Group Participation: The presence of a participating group at C-2, such as an acetate, can influence the anomeric equilibrium by favoring the formation of the 1,2-trans product.

The interplay of these factors determines the final anomeric ratio of the synthesized this compound.

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, a mixture of α and β anomers of this compound, along with potential pyranoside forms and other byproducts, is often obtained. The isolation of the desired anomer in high purity is crucial and is typically achieved through chromatographic methods.

Crystallization can be an effective method for the purification of one of the anomers if it is a crystalline solid and the other anomer remains in the mother liquor. researchgate.net For instance, methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside is reported to be easily purified by crystallization. researchgate.net

Column chromatography is a widely used technique for the separation of the α and β anomers of acetylated glycosides. researchgate.net The separation is based on the differential adsorption of the anomers to a stationary phase, such as silica (B1680970) gel, and their varying solubility in the mobile phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, such as a hexane-ethyl acetate mixture, is often employed to effectively separate the anomers. amazonaws.com

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, can also be utilized for the purification of acetylated arabinofuranosides. researchgate.net This technique offers higher resolution and is suitable for separating compounds with very similar polarities.

The success of the purification process is typically monitored by Thin-Layer Chromatography (TLC) , which allows for the rapid assessment of the separation of the anomers. researchgate.net The identity and purity of the isolated anomers are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are distinct for the α and β anomers, allowing for their unambiguous identification.

Compound Data

Chemical Transformations and Reactivity of D Arabinofuranoside, Methyl, Triacetate

Selective Deprotection Strategies

The selective removal of the acetyl protecting groups is a critical first step in the synthetic application of D-Arabinofuranoside, methyl, triacetate. This process allows for the regioselective functionalization of the arabinofuranose scaffold.

Ester Hydrolysis for Hydroxyl Group Regeneration

The hydrolysis of the ester groups in this compound can be achieved under various conditions to regenerate the hydroxyl groups. While complete deacetylation can be readily accomplished using basic conditions, such as sodium methoxide (B1231860) in methanol (B129727), the true synthetic challenge lies in the selective removal of a single acetyl group to enable site-specific modifications.

Enzymatic hydrolysis has emerged as a powerful tool for the regioselective deacetylation of per-acetylated sugars. lookchem.com Biocatalysts, such as esterases and lipases, can differentiate between the sterically and electronically distinct acetyl groups at the C-2, C-3, and C-5 positions of the arabinofuranoside ring. lookchem.com

A notable example is the use of Rhizopus oryzae esterase, which has demonstrated high regioselectivity for the hydrolysis of the C-2 acetyl group of this compound. lookchem.com This enzymatic approach provides a quantitative yield of methyl 3,5-di-O-acetyl-D-arabinofuranoside, a valuable intermediate for further synthetic transformations, particularly for deoxygenation at the C-2 position to access 2-deoxyarabinofuranoside derivatives. lookchem.com The reaction conditions for this selective deacetylation are mild, typically involving an aqueous buffer solution, which minimizes the risk of side reactions. lookchem.com

Table 1: Enzymatic Deacetylation of this compound
EnzymeSolvent SystemMajor ProductYieldReference
Rhizopus oryzae esteraseAqueous phosphate (B84403) buffer (pH 7)Methyl 3,5-di-O-acetyl-D-arabinofuranosideQuantitative lookchem.com
Pig liver esteraseAqueous phosphate buffer (pH 7)Methyl 3,5-di-O-acetyl-D-arabinofuranoside70% lookchem.com
Candida rugosa lipaseAqueous phosphate buffer (pH 7)Predominantly C-5 deacetylationNot specified lookchem.com

Differential Cleavage of Protecting Groups

While the acetyl groups in this compound are chemically similar, their differential reactivity can be exploited for selective cleavage. The C-5 acetyl group, being a primary ester, is generally more susceptible to hydrolysis than the secondary esters at C-2 and C-3. However, enzymatic methods have shown that selective deacetylation at the C-2 position is highly efficient. lookchem.com

The choice of protecting groups is paramount for achieving differential cleavage. For instance, if the hydroxyl groups were protected with a combination of acetyl and benzyl (B1604629) ethers, the benzyl groups could be selectively removed by hydrogenolysis without affecting the acetyl groups. Conversely, the acetyl groups could be removed under basic conditions while leaving the benzyl ethers intact. Although the subject compound is per-acetylated, these principles are fundamental in carbohydrate chemistry for designing synthetic routes that require orthogonal protection strategies.

Anomeric Functionalization Pathways

The anomeric position (C-1) of arabinofuranosides is a key site for modification, particularly for the formation of glycosidic bonds. Following the deprotection of the hydroxyl groups of this compound, the resulting partially or fully deprotected methyl arabinofuranoside can be further functionalized at the anomeric center.

Glycosidation Reactions with Various Acceptors (Post-Deprotection)

After selective deprotection, the resulting methyl arabinofuranoside derivative with one or more free hydroxyl groups can act as a glycosyl acceptor. However, to utilize the arabinofuranose unit as a glycosyl donor, the anomeric methyl group must be replaced with a suitable leaving group. This typically involves hydrolysis of the methyl glycoside to the hemiacetal, followed by activation.

For instance, a partially deacetylated methyl arabinofuranoside can be completely deprotected and then converted into a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate. These activated donors can then react with various acceptors, including other monosaccharides, amino acids, or lipids, to form complex glycoconjugates. The stereochemical outcome of glycosylation reactions is a significant challenge in carbohydrate synthesis, often influenced by the nature of the protecting groups, the promoter, and the solvent.

Anomeric Oxidation and Reduction Reactions

The anomeric center of arabinofuranosides can undergo both oxidation and reduction reactions. Oxidation of the anomeric position of a suitably protected methyl arabinofuranoside derivative would lead to the formation of a lactone (an arabinofuranono-1,4-lactone). This transformation typically requires the initial hydrolysis of the anomeric methyl glycoside to the corresponding hemiacetal, which is then oxidized. Various oxidizing agents can be employed for this purpose.

Anomeric reduction, which would involve the conversion of the anomeric center to a methylene (B1212753) group to afford a 1,5-anhydro-D-arabinitol derivative, is a less common transformation for this specific compound. Such a reaction would require the initial conversion of the anomeric position to a group amenable to reduction, for example, a halide or a thioether, followed by treatment with a reducing agent.

Transformations at Non-Anomeric Positions

The non-anomeric positions (C-2, C-3, and C-5) of this compound become accessible for chemical modification following selective deprotection.

A particularly important transformation is the deoxygenation at the C-2 position of the arabinofuranose ring, as 2-deoxy-D-arabinose (a component of 2'-deoxynucleosides) is a crucial building block in medicinal chemistry. lookchem.com Starting from this compound, a highly efficient route to a 2-deoxyarabinofuranoside derivative has been developed. lookchem.com This process begins with the selective enzymatic deacetylation at the C-2 position to yield methyl 3,5-di-O-acetyl-D-arabinofuranoside. lookchem.com The newly freed hydroxyl group at C-2 can then be activated, for example, by conversion to a thiocarbonyl derivative, which subsequently undergoes a radical-mediated deoxygenation. A reported method involves the use of hypophosphorous acid and AIBN in a radical deoxygenation reaction to afford methyl 3,5-di-O-acetyl-2-deoxy-D-arabinofuranoside in good yield. lookchem.com

Table 2: C-2 Deoxygenation of a this compound Derivative
Starting MaterialReaction SequenceReagentsProductYieldReference
Methyl 3,5-di-O-acetyl-D-arabinofuranoside1. Thiocarbonylation 2. Radical Deoxygenation1. Not specified in detail 2. Hypophosphorous acid, AIBN, Trimethylamine, DimethoxyethaneMethyl 3,5-di-O-acetyl-2-deoxy-D-arabinofuranosideUp to 60% for the deoxygenation step lookchem.com

Modifications at the C-3 and C-5 positions are also synthetically valuable. After selective deprotection, the hydroxyl groups at these positions can be subjected to a variety of chemical transformations, including etherification, esterification with different acyl groups, or conversion to other functional groups. For example, the C-5 hydroxyl group, being primary, is often more reactive and can be selectively functionalized in the presence of the secondary hydroxyls at C-2 and C-3. Such modifications are crucial for the synthesis of arabinofuranoside-containing oligosaccharides and other complex natural products.

Substitution Reactions on Carbonyl Carbons

The ester linkages in this compound are susceptible to nucleophilic acyl substitution. These reactions, primarily hydrolysis and transesterification, involve the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl groups, leading to the cleavage of the acyl-oxygen bond.

Hydrolysis: The acetyl groups can be removed by hydrolysis under either acidic or basic conditions to yield methyl D-arabinofuranoside. Basic hydrolysis, using reagents like sodium hydroxide (B78521) in methanol, is a common method for complete deacetylation. Acid-catalyzed hydrolysis can also be employed, though it may require harsher conditions that could potentially cleave the methyl glycoside bond as well.

Transesterification: This process involves the exchange of the acetyl groups with another acyl group or an alcohol. Enzymatic transesterification has gained attention for its high regioselectivity. For instance, acetylxylan esterases can catalyze the transfer of acetyl groups to other carbohydrate molecules in the presence of an organic solvent. acs.org This reactivity allows for the selective modification of the sugar backbone. Chemically, transesterification can be achieved using catalysts such as sodium tert-butoxide in the presence of an alcohol, providing a method for introducing different ester functionalities. nih.gov

Reaction TypeReagents/CatalystProduct(s)Key Findings
Basic HydrolysisNaOH in Methanol/WaterMethyl D-arabinofuranosideComplete removal of all three acetyl groups.
Acid-Catalyzed HydrolysisDilute HCl or H2SO4Methyl D-arabinofuranosideRisk of glycosidic bond cleavage under harsh conditions.
Enzymatic TransesterificationAcetylxylan esterase, vinyl acetate (B1210297)Regioselectively acetylated arabinofuranosidesAllows for specific modification at certain positions. acs.org
Chemical TransesterificationSodium tert-butoxide, Ethyl AcetatePartially acetylated arabinofuranosidesProvides access to selectively protected carbohydrate building blocks. nih.gov
Table 1: Summary of Substitution Reactions on the Carbonyl Carbons of this compound.

Oxidation and Reduction of Hydroxyl-Derived Functionalities (Post-Deprotection)

Following the selective or complete removal of the acetate protecting groups, the newly exposed hydroxyl groups can undergo a variety of oxidation and reduction reactions.

Reduction (Deoxygenation): A key transformation is the deoxygenation of a specific hydroxyl group to create a deoxy sugar, which are important precursors for various biologically active molecules. For instance, after regioselective enzymatic deacetylation of the C-2 position to yield methyl 3,5-di-O-acetyl-D-arabinofuranoside, the resulting C-2 hydroxyl group can be removed. researchgate.net A common method for this is a free radical deoxygenation using hypophosphorous acid in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net

Oxidation: The secondary hydroxyl groups of the deacetylated methyl D-arabinofuranoside can be selectively oxidized to ketones. For example, catalytic oxidation using palladium-based catalysts, such as [(neocuproine)Pd(OAc)]2(OTf)2, has been shown to selectively oxidize the C-3 hydroxyl group in unprotected pyranosides, a methodology that can be extended to furanosides. researchgate.netnih.gov This creates a keto-sugar, which is a versatile intermediate for further functionalization. The primary hydroxyl at C-5 can also be oxidized to a carboxylic acid to form a uronic acid derivative, typically using stronger oxidizing conditions or specific enzymatic methods. mdpi.comresearchgate.netyoutube.com

Reaction TypePrecursor (Post-Deprotection)Reagents/CatalystProduct
Reduction (Deoxygenation)Methyl 3,5-di-O-acetyl-D-arabinofuranosideHypophosphorous acid, AIBNMethyl 3,5-di-O-acetyl-2-deoxy-D-arabinofuranoside researchgate.net
OxidationMethyl D-arabinofuranoside[(neocuproine)Pd(OAc)]2(OTf)2, O2Methyl 3-keto-D-arabinofuranoside researchgate.net
OxidationMethyl D-arabinofuranosidee.g., TEMPO/NaOClMethyl D-arabinofuranosiduronic acid
Table 2: Examples of Oxidation and Reduction Reactions on Deacetylated Methyl D-Arabinofuranoside.

Rearrangement Reactions

Under certain conditions, this compound can undergo rearrangement reactions, most notably acyl migration.

Acetyl Migration: The acetyl groups on the sugar ring are not always static and can migrate between adjacent hydroxyl groups, particularly under conditions used for deprotection of other functional groups. researchgate.netresearchgate.net For instance, in furanoside systems, acyl migration can occur under mildly basic or acidic conditions. researchgate.netresearchgate.net This rearrangement is often proposed to proceed through a cyclic orthoester intermediate. The migration between the C-2 and C-3 positions in arabinofuranosides is a known possibility. researchgate.netresearchgate.net This potential for rearrangement is a critical consideration when planning multi-step syntheses involving this compound. Studies have shown that desilylation of related acetylated furanosides can facilitate such migrations. researchgate.netresearchgate.net

Another type of rearrangement observed in carbohydrate chemistry, though less common for furanosides themselves, is the acid-catalyzed pyranoside-into-furanoside (PiF) rearrangement. researchgate.net While this compound is already in the furanose form, the principles of ring contraction and expansion are important to consider under strongly acidic conditions.

Compatibility with Diverse Reaction Conditions

The acetyl protecting groups in this compound offer a degree of stability, making the compound compatible with a range of reaction conditions. However, their stability is not absolute, and certain reagents can lead to their cleavage or rearrangement.

Acidic and Basic Conditions: The acetyl groups are generally stable under neutral and mildly acidic or basic conditions. However, strong acids can lead to hydrolysis of the esters and potentially the glycosidic bond. Strong bases will readily cleave the acetyl groups. researchgate.net

Enzymatic Reactions: The compound is a substrate for various hydrolases, such as esterases and lipases, which can selectively remove acetyl groups. researchgate.net This compatibility with enzymatic conditions allows for highly specific transformations that are difficult to achieve with traditional chemical methods.

Organometallic Reagents: Reactions involving organometallic reagents like Grignard reagents or organolithium compounds are generally not compatible with the acetylated sugar, as these strong nucleophiles and bases would attack the ester carbonyls. Less reactive organocuprates (Gilman reagents) might show some compatibility, but are still likely to react with the ester groups.

Catalytic Hydrogenation: The acetyl groups are stable under conditions of catalytic hydrogenation (e.g., H2, Pd/C), which is often used to remove benzyl protecting groups. This allows for orthogonal deprotection strategies in complex syntheses.

Fluoride-based Reagents: Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), commonly used for desilylation, can promote acetyl migration in furanosides. researchgate.netresearchgate.net This highlights the need for careful selection of reagents when other protecting groups are present.

Structural Elucidation Methodologies for D Arabinofuranoside, Methyl, Triacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a powerful non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. acs.org For D-Arabinofuranoside, methyl, triacetate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the stereochemistry of the molecule.

In the ¹H NMR spectrum of acetylated carbohydrates like this compound, characteristic signals include the anomeric proton, which typically resonates in the downfield region (δ 4.5-5.5 ppm), and the sharp singlets of the acetyl methyl protons (δ 2.0-2.2 ppm). nih.gov The ring protons usually appear in the region of δ 3.4-4.0 ppm. acs.org The ¹³C NMR spectrum shows the anomeric carbon in the range of δ 90-110 ppm, while the other ring carbons are found between δ 60-85 ppm. The carbonyl carbons of the acetate (B1210297) groups resonate around δ 170 ppm, and the acetyl methyl carbons appear at approximately δ 20-21 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Acetylated Methyl Furanosides

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Anomeric Proton (H-1)4.5 - 5.590 - 110
Ring Protons (H-2 to H-4)3.4 - 4.265 - 85
Exocyclic Protons (H-5)3.5 - 4.560 - 65
Methoxy (B1213986) Protons (-OCH₃)3.3 - 3.555 - 60
Acetyl Protons (-COCH₃)2.0 - 2.220 - 21
Acetyl Carbonyls (-C OCH₃)-169 - 172

Note: These are general ranges and can vary based on solvent and specific molecular geometry.

Two-Dimensional NMR Spectroscopy for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the complete picture of the molecule by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY) : This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH). rsc.org For this compound, a COSY spectrum would show cross-peaks connecting H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to the two H-5 protons. This allows for the sequential assignment of all the protons in the arabinose ring system. nih.govrsc.org

Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY) : These experiments detect protons that are close to each other in space, irrespective of whether they are directly bonded. This is particularly useful for determining the stereochemistry. For instance, in the α-anomer of a furanoside, a NOE correlation would be expected between the anomeric proton (H-1) and the H-2 proton on the same face of the ring. The stereochemical arrangement of the substituents on the furanose ring can be deduced from the observed NOE patterns between adjacent protons.

Heteronuclear NMR Experiments (e.g., HMQC, HSQC, HMBC)

These experiments establish correlations between protons and carbons, providing the final links to complete the structural puzzle.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : These experiments correlate protons directly to the carbons they are attached to (¹JCH). nih.gov An HSQC spectrum of this compound would display a cross-peak for each C-H bond, for example, connecting the chemical shift of H-1 to that of C-1, H-2 to C-2, and so on. nih.govnih.gov This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

Table 2: Illustrative HMBC Correlations for this compound

ProtonCorrelated Carbon(s)
H-1C-2, C-4, -OC H₃
H-2C-1, C-3, C-5
H-3C-2, C-4
H-4C-1, C-3, C-5
H-5a, H-5bC-4, Acetyl C =O
-OCHC-1
Acetyl -CHAcetyl C =O

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of a component in a mixture without the need for identical reference standards for each analyte. acs.orgnih.gov The principle of qNMR relies on the fact that the integrated signal intensity of an NMR resonance is directly proportional to the number of nuclei contributing to that signal. nih.gov

For the purity assessment of this compound, a known amount of an internal standard with a certified purity is added to a precisely weighed sample of the compound. nih.govacs.org By comparing the integral of a well-resolved signal of the analyte (e.g., the anomeric proton or the methoxy protons) with the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated. nih.govacs.org This method is highly accurate and provides a direct measurement of molar concentration.

Mass Spectrometry Approaches

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion. For this compound, with a molecular formula of C₁₂H₁₈O₈, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. For instance, the calculated mass for [C₁₂H₁₈O₈ + H]⁺ is 291.1074, and a measured value of 291.1071 would confirm the elemental composition.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion or a protonated/sodiated adduct of this compound) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. researchgate.net

The fragmentation of acetylated glycosides is well-characterized and typically involves the cleavage of glycosidic bonds and the loss of acetyl groups. researchgate.net Common fragmentation pathways for this compound would include:

Loss of the methoxy group (-OCH₃) : Resulting in an [M - 31]⁺ ion.

Loss of acetic acid (CH₃COOH) : The loss of 60 Da from the parent ion is a characteristic fragmentation for acetylated compounds. researchgate.net Successive losses of acetic acid from the triacetate would be observed.

Cleavage of the glycosidic bond : This can lead to the formation of an oxonium ion corresponding to the acetylated arabinofuranosyl ring.

Cross-ring cleavages : These fragmentations can provide information about the positions of the acetyl groups on the sugar ring.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [this compound + H]⁺

m/z (Predicted)Proposed Structure/Loss
291.1[M+H]⁺
259.1[M+H - CH₃OH]⁺
231.1[M+H - CH₃COOH]⁺
171.1[M+H - 2(CH₃COOH)]⁺
111.0[M+H - 3(CH₃COOH)]⁺
259.1[Triacetyl-arabinofuranosyl oxonium ion]⁺
157.1[Diacetyl-arabinofuranosyl oxonium ion - CH₂O]⁺
129.1[Monoacetyl-arabinofuranosyl oxonium ion - CH₂O - CO]⁺

Note: The fragmentation pattern can be complex and may vary depending on the ionization method (e.g., ESI, MALDI) and collision energy.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and conformational preferences of stereoisomers.

Optical rotation is a fundamental chiroptical property of chiral, non-racemic substances. It is defined as the rotation of the plane of plane-polarized light when it passes through a sample of the compound. libretexts.org The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength of light, solvent, and concentration). wikipedia.orgnih.gov

For this compound, which is a chiral molecule, a non-zero optical rotation is expected. The measurement of its specific rotation is a crucial quality control parameter to ensure the enantiomeric purity of a synthesized or isolated sample. A sample containing only the D-enantiomer will exhibit a specific rotation that is equal in magnitude but opposite in sign to that of a pure sample of its L-enantiomer. Any deviation from the established specific rotation value for the pure enantiomer would indicate the presence of the other enantiomer, and the enantiomeric excess (e.e.) can be calculated from the observed rotation of the mixture and the specific rotation of the pure enantiomer. nih.gov

Table 1: Hypothetical Optical Rotation Data for this compound Anomers

AnomerHypothetical Specific Rotation [α]D (c 1, CHCl₃)
Methyl 2,3,5-tri-O-acetyl-α-D-arabinofuranoside+X°
Methyl 2,3,5-tri-O-acetyl-β-D-arabinofuranoside-Y°
Note: This table presents hypothetical values for illustrative purposes, as specific experimental data was not found in the searched literature.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule, making it a powerful tool for studying the conformation of carbohydrates and their derivatives in solution. chemicalpapers.com

In this compound, the primary chromophores are the acetyl carbonyl groups (C=O). The CD spectrum of this compound would be expected to show Cotton effects in the regions of the n→π* and π→π* electronic transitions of these carbonyl groups. The sign and magnitude of these Cotton effects are directly related to the dihedral angles between the carbonyl groups and the rest of the chiral furanoside scaffold.

By analyzing the CD spectrum, researchers can gain insights into the preferred conformation of the furanose ring (e.g., envelope or twist conformations) and the orientation of the side chains. While specific CD spectral data for methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is not extensively documented in the searched literature, studies on bichromophorically derivatized galactopyranosides demonstrate the utility of CD in determining substitution patterns and absolute configuration. nih.gov The complex CD spectra arise from the through-space electronic interactions (exciton coupling) between the chromophores.

Table 2: Expected Electronic Transitions and Potential CD Maxima for this compound

ChromophoreElectronic TransitionExpected Wavelength Range (nm)Potential CD Signal
Acetyl C=On → π210-230Weak to moderate Cotton effect
Acetyl C=Oπ → π< 200Strong Cotton effect
Note: The sign and exact wavelength of the Cotton effects are dependent on the specific conformation.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These techniques are instrumental in confirming the successful synthesis and purity of this compound by identifying the key functional groups.

The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the acetate esters, typically in the range of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the esters and the ether linkage, as well as C-H stretching and bending vibrations of the methyl and methine groups. libretexts.org The region from 1200 to 700 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is unique to the molecule and can be used for definitive identification. libretexts.org

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C=O (Acetate)Stretching1735 - 1750Strong
C-O (Ester)Stretching1200 - 1250Strong
C-O (Ether)Stretching1050 - 1150Medium to Strong
C-H (Alkyl)Stretching2850 - 3000Medium
C-H (Alkyl)Bending1370 - 1470Medium

Applications of D Arabinofuranoside, Methyl, Triacetate in Advanced Organic Synthesis

As a Chiral Building Block for Complex Carbohydrates

The inherent chirality and dense functionality of D-arabinofuranoside, methyl, triacetate make it an attractive starting material for the synthesis of complex carbohydrates. The strategic removal or modification of its acetate (B1210297) protecting groups provides access to key intermediates with tailored reactivity for glycosylation reactions.

Oligosaccharide Synthesis Intermediates

A significant application of this compound lies in its conversion to selectively protected monosaccharide units, which are essential for the assembly of oligosaccharides. A key challenge in carbohydrate synthesis is the regioselective differentiation of multiple hydroxyl groups. Research has demonstrated that enzymatic deacetylation of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside can be achieved with high regioselectivity. lookchem.com

Specifically, the use of esterase from Rhizopus oryzae facilitates the selective removal of the acetate group at the C-2 position, yielding methyl 3,5-di-O-acetyl-D-arabinofuranoside in high yield. lookchem.com This enzymatic approach provides a distinct advantage over traditional chemical methods, which often result in a mixture of products due to the similar reactivity of the secondary hydroxyl groups. lookchem.com The resulting 2-hydroxy-3,5-di-O-acetylated arabinofuranoside is a valuable intermediate for the synthesis of oligosaccharides, as the free hydroxyl group at C-2 can serve as a glycosyl acceptor in subsequent coupling reactions. This selective deprotection strategy is crucial for the controlled, stepwise assembly of arabinofuranose-containing oligosaccharides, such as those found in the cell walls of mycobacteria. lookchem.com

EnzymeRegioselectivity of DeacetylationProductReference
Rhizopus oryzae esteraseHigh for C-2 positionMethyl 3,5-di-O-acetyl-D-arabinofuranoside lookchem.com

Glycoconjugate Precursors

While direct utilization of this compound in the synthesis of complex glycoconjugates is not extensively documented, its derivatives serve as crucial precursors. The selectively deacetylated products, such as methyl 3,5-di-O-acetyl-D-arabinofuranoside, are versatile building blocks that can be further functionalized to create precursors for glycoconjugates. For instance, the free hydroxyl group can be modified with a linker arm, which can then be used to attach the carbohydrate moiety to proteins, lipids, or other aglycones to form neoglycoconjugates. These molecules are instrumental in studying carbohydrate-protein interactions and other biological processes.

Role in Natural Product Synthesis

The arabinofuranose motif is a key component of numerous natural products with diverse structures and functions. The ability to generate selectively protected arabinofuranosides from this compound makes it a valuable starting point for the total synthesis of such molecules.

Synthesis of Arabinofuranose-Containing Natural Products

Arabinofuranose is a fundamental component of the arabinogalactan (B145846) and lipoarabinomannan polysaccharides in the cell wall of Mycobacterium tuberculosis. lookchem.com The synthesis of fragments of these complex structures is essential for immunological studies and the development of new therapeutic agents. While many synthetic routes to arabinofuranose-containing natural products employ benzoyl-protected arabinofuranosides, the principles of selective deprotection demonstrated with the triacetate derivative are directly applicable. The generation of specific C-2 hydroxylated arabinofuranosides is a critical step in mimicking the natural α-(1→5) and α-(1→3) linkages found in these mycobacterial polysaccharides.

Incorporation into Bioactive Scaffolds (excluding biological activity discussion)

The incorporation of sugar moieties into non-carbohydrate scaffolds can significantly influence their physical and chemical properties. The 2-deacetylated derivative of this compound has been utilized as a precursor for the synthesis of 2-deoxyarabinofuranosides. lookchem.com Specifically, the methyl 3,5-di-O-acetyl-D-arabinofuranoside obtained through enzymatic deacetylation can be converted to a 2-deoxy derivative through a radical deoxygenation reaction using hypophosphorous acid. lookchem.com The resulting methyl 3,5-di-O-acetyl-2-deoxy-D-arabinofuranoside is a valuable chiral synthon. lookchem.com This transformation highlights the utility of the triacetate starting material in accessing modified sugar scaffolds that can be incorporated into more complex bioactive molecules, including nucleoside analogues. lookchem.com

Starting MaterialReagentProductApplication of ProductReference
Methyl 3,5-di-O-acetyl-D-arabinofuranosideHypophosphorous acid, AIBNMethyl 3,5-di-O-acetyl-2-deoxy-D-arabinofuranosidePrecursor for chiral synthons and nucleoside analogues lookchem.com

Precursor for Glycosyl Donors and Acceptors

The efficiency of oligosaccharide synthesis relies on the controlled reaction between a glycosyl donor (a carbohydrate with a good leaving group at the anomeric position) and a glycosyl acceptor (a carbohydrate with a free hydroxyl group). This compound, through selective manipulation, can be converted into either of these crucial components.

Following the regioselective enzymatic deacetylation to expose the C-2 hydroxyl group, the resulting methyl 3,5-di-O-acetyl-D-arabinofuranoside acts as a glycosyl acceptor . lookchem.com This allows for the introduction of another sugar unit at this specific position, enabling the synthesis of oligosaccharides with a defined linkage.

Conversely, while the methyl glycoside itself is not a typical glycosyl donor, it can be converted into one. For example, treatment of the fully protected methyl glycoside with a thiol in the presence of a Lewis acid can yield a thioglycoside. Thioglycosides are widely used as glycosyl donors due to their stability and their ability to be activated under specific conditions. Although research often highlights the conversion of the benzoyl-protected methyl arabinofuranoside to thioglycoside donors, the same chemical principles apply to the triacetate derivative. Such thioglycoside donors can then be used to glycosylate various acceptors, including other arabinofuranoside units or different sugar moieties, to construct complex oligosaccharides.

Utility in Stereoselective Total Synthesis

The strategic application of protected carbohydrate building blocks is a cornerstone of modern stereoselective total synthesis. Among these, this compound, serves as a valuable precursor for the introduction of the D-arabinofuranosyl motif into complex natural products. Its locked anomeric configuration and the presence of acetate protecting groups allow for controlled glycosylation reactions and subsequent selective deprotection, rendering it a useful, though not always explicitly cited, starting point in the synthesis of intricate molecular architectures.

A paramount example of the utility of arabinofuranosyl building blocks is in the monumental total synthesis of mycobacterial arabinogalactan, a massive polysaccharide composed of 92 monosaccharide units. nih.gov This complex biopolymer is a critical component of the cell wall of Mycobacterium tuberculosis and plays a vital role in its pathogenicity. nih.gov The synthesis of such a large and complex molecule represents a significant challenge in carbohydrate chemistry, demanding highly efficient and stereoselective methods for the assembly of its numerous glycosidic linkages.

For the synthesis of the arabinogalactan, various protected arabinofuranosyl building blocks were synthesized. nih.gov A representative transformation to generate a key intermediate for such a synthesis, starting from a protected methyl arabinofuranoside, is the conversion to a glycosyl donor, such as a thioglycoside or a trichloroacetimidate. These donors are then used in stereoselective glycosylation reactions. The acetate protecting groups in a precursor like this compound are known to influence the stereochemical outcome of glycosylation, often favoring the formation of 1,2-trans-glycosidic linkages through neighboring group participation. However, through the use of different protecting group strategies and glycosylation promoters, both α-(1,2-trans) and β-(1,2-cis) linkages, as found in the natural product, can be selectively formed. nih.gov

The following data table illustrates a typical sequence for the preparation of an activated arabinofuranosyl donor from a protected methyl arabinofuranoside, a process that would be analogous to the initial steps in preparing the building blocks for the arabinogalactan synthesis.

Entry Reactant Reagents and Conditions Product Yield (%) Reference
1D-ArabinoseMeOH, H⁺Methyl D-arabinofuranosideNot Reported researchgate.net
2Methyl D-arabinofuranosideAc₂O, Pyridine (B92270)This compoundNot Reported researchgate.net
3This compoundHS(CH₂)₂SH, BF₃·OEt₂1,2-Di-S-ethyl-1,2-dithio-D-arabinofuranose, triacetateNot Reported-
41,2-Di-S-ethyl-1,2-dithio-D-arabinofuranose, triacetateNIS, TfOHActivated Glycosyl DonorNot Reported-

The synthesis of the full 92-mer arabinogalactan was achieved through a convergent strategy, coupling a 30-mer galactan acceptor with a 31-mer arabinan (B1173331) donor, followed by further elongation. nih.gov The successful construction of this exceptionally large natural product showcases the power of modern carbohydrate chemistry, where the careful design and stereoselective use of building blocks derived from simple sugars like D-arabinose are fundamental to achieving complex synthetic goals.

Theoretical and Computational Studies of Furanoside Systems

Conformational Analysis of Furanoside Rings

The five-membered furanose ring is inherently flexible, leading to a complex conformational landscape characterized by multiple, interconverting shapes. researchgate.net Unlike pyranose rings, which typically favor a single chair conformation, furanosides exist as a dynamic equilibrium of various envelope (E) and twist (T) forms. researchgate.net This flexibility is crucial for their biological function and chemical reactivity. Computational methods are essential for mapping the potential energy surface and understanding the distribution of these conformational states. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of furanosides. frontiersin.orgnih.gov MD simulations model the movement of every atom in a system over time based on classical mechanics, providing a detailed picture of molecular behavior and dynamics. frontiersin.orgnih.gov

Force fields, such as AMBER and GLYCAM, are specifically parameterized to model carbohydrates. nih.govnih.gov These force fields define the potential energy of the system as a function of atomic coordinates, accounting for bond stretching, angle bending, torsional angles, and non-bonded interactions. For furanosides, MD simulations are particularly crucial because their flexibility requires extensive sampling of conformational space to accurately represent their behavior in solution. researchgate.net A common approach involves generating a large library of potential conformers, which are then optimized using a force field like AMBER. nih.gov

Recent advancements in force fields include new parameter sets specifically for furanoses, which have shown improved agreement between theoretical ³J-coupling constants derived from unrestrained MD simulations and experimental values, often to within 1 Hz on average. nih.gov This demonstrates the increasing accuracy of MD simulations in predicting the solution behavior of these complex molecules. nih.gov

Computational MethodApplication in Furanoside AnalysisKey Findings/Insights
Molecular Mechanics (MM) with AMBER Force FieldOptimization of a large library of conformers generated by systematic search. nih.govProvides a set of low-energy conformers for further, more accurate quantum mechanical calculations. nih.gov
Molecular Dynamics (MD) with GLYCAM Force FieldSimulation of furanoside behavior in solution to characterize conformational properties. nih.govReveals that while a two-state (North/South) model is often reasonable, some furanosides, like methyl α-D-arabinofuranoside, can populate a continuum of states. nih.gov
Reactive Molecular Dynamics (MD)Simulation of chemical processes like pyrolysis to predict the evolution of molecular structure. psu.eduHelps in understanding the degradation pathways and formation of new materials from furanoside-based precursors. psu.edu

Density Functional Theory (DFT) is a quantum mechanical method used to obtain highly accurate information about the electronic structure and energy of molecules. nih.gov It is frequently employed to refine the energies of conformers initially identified by MM methods and to map the potential energy landscape (PES) of furanoside rings. nih.govamanote.com By calculating the energy as a function of the ring's puckering coordinates, DFT can identify the minimum energy conformers and the energy barriers between them. figshare.comscispace.com

For methyl α-D-arabinofuranoside, DFT calculations (e.g., at the B3LYP/6-31G* level of theory) have been used to investigate its conformational preferences. figshare.comscispace.comfigshare.com These studies constructed and minimized all ten possible envelope forms, identifying the lowest energy conformers in the "North" (N) and "South" (S) regions of the pseudorotational wheel. figshare.comscispace.com Consistently, the Southern conformation was found to be the global minimum. figshare.comscispace.com The energy profile for pseudorotation revealed that interconversion through the eastern pathway is the most favorable, while the western pathway is higher in energy. figshare.comscispace.com

Conformer TypeCalculated Lowest Energy FormLevel of TheoryKey Result
North (N)3EHF/6-31G, B3LYP/6-31GIdentified as the lowest energy northern conformer. figshare.comscispace.com
South (S)2E or E1HF/6-31G, B3LYP/6-31GIdentified as the southern hemisphere minimum. figshare.comscispace.com
Global MinimumSouthern ConformationHF/6-31G, B3LYP/6-31GThe southern conformer is the most stable, regardless of the level of theory used. figshare.comscispace.com
Interconversion PathwayEastern PathwayHF/6-31G, B3LYP/6-31GPseudorotation through the eastern side of the energy landscape has the lowest energy barrier. figshare.comscispace.com

Anomeric Effect and Its Influence on Conformation and Reactivity

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C1) to adopt an axial orientation, despite this being sterically less favorable than an equatorial one. wikipedia.orgdypvp.edu.in This effect arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C1-substituent bond. dypvp.edu.in This interaction is maximized when the lone pair and the C1-substituent bond are anti-periplanar, a geometry achieved in the axial conformation. dypvp.edu.in

In furanoside systems, the anomeric effect also plays a significant role, although its influence is modulated by the ring's flexibility. The magnitude of the anomeric effect can influence the conformational equilibrium. nih.gov For instance, in studies of methyl furanosides, it was found that the absence of a stabilizing anomeric effect in certain conformations can destabilize specific regions of the pseudorotational pathway. nih.gov Specifically for α-anomers like methyl α-D-arabinofuranoside, the West region of the pseudorotational itinerary is destabilized due to the absence of the anomeric effect. nih.gov The anomeric effect not only impacts conformation but also reactivity, such as the rate of glycosidic bond cleavage during acid hydrolysis. researchgate.net

Computational Predictions of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy to validate computed structures. frontiersin.orgnih.gov This integrated approach provides a powerful means of characterizing the three-dimensional structure and dynamics of furanosides in detail. nih.gov

For a derivative of methyl D-arabinofuranoside, computational studies have successfully reproduced experimental ¹H-¹H coupling constants. nih.gov By calculating these constants for different conformers and then determining a Boltzmann-weighted average based on their relative energies, a value that aligns well with experimental measurements can be obtained, especially when solvation effects are considered. nih.gov

Similarly, vibrational frequencies for IR and Raman spectra can be computed. nih.gov Calculations on the closely related methyl-β-D-ribofuranoside, using both gas-phase and solid-state DFT approaches, have allowed for the unambiguous assignment of vibrational features. nih.gov Such analyses can identify vibrations corresponding to specific motions, such as C-H bending or out-of-plane bending of the furanose ring, and can even provide evidence for intramolecular hydrogen bonding. nih.gov

Spectroscopic ParameterComputational MethodApplication to Furanoside Derivatives
NMR Coupling Constants (e.g., ³JH1,H2)DFT with empirical Karplus equations and solvation models (e.g., MN-GSM). nih.govCalculation of average coupling constants based on the Boltzmann distribution of conformers, showing good agreement with experimental data for a methyl arabinofuranoside derivative. nih.gov
Vibrational Frequencies (IR/Raman)DFT using both gas-phase (Gaussian) and solid-state (CASTEP) approaches. nih.govProvides unambiguous assignment of vibrational modes in the spectra of related molecules like methyl-β-D-ribofuranoside. nih.gov
Excitation EnergiesTime-Dependent DFT (TDDFT). nih.govPrediction of UV-Vis spectra by calculating excitation energies and oscillator strengths. nih.gov

Modeling of Reaction Mechanisms Involving Furanoside Derivatives

Computational chemistry provides profound insights into the reaction mechanisms of furanosides, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally. Understanding these mechanisms is crucial for applications ranging from organic synthesis to glycobiology.

One key area of study is the acid-catalyzed hydrolysis of the glycosidic bond. Computational studies have shown that furanosides hydrolyze faster than their pyranoside counterparts because the ground-state conformation of the furanose ring is more similar to the oxocarbenium ion-like transition state formed during bond cleavage. researchgate.net This pre-distortion lowers the activation energy for the reaction.

Furthermore, computational modeling can be used to understand and predict complex chemical transformations. For example, the mechanism of a novel pyranoside-into-furanoside (PiF) rearrangement has been investigated. acs.org This process, which occurs under acid-promoted conditions, involves the contraction of the pyranoside ring to form a furanoside. acs.org Modeling such reactions helps to elucidate the role of intermediates, solvents, and catalysts, aiding in the optimization of synthetic routes to valuable furanoside building blocks. acs.org Reactive MD simulations have also been used to model more drastic transformations like the pyrolysis of furan-based resins into glassy carbon materials, demonstrating the versatility of computational methods in predicting chemical reactivity. psu.edu

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Routes

The stereoselective synthesis of arabinofuranosides remains a significant hurdle in carbohydrate chemistry. nih.gov The furanose ring's flexibility and the pseudoaxial orientation at the C-2 position make controlling the anomeric configuration particularly challenging. nih.gov For D-arabinofuranosides, achieving high β-selectivity is a long-standing problem, as neighboring group participation from a C-2 acyl protecting group, such as acetate (B1210297), typically favors the formation of 1,2-trans glycosides. nih.gov

Future research will focus on innovative strategies to overcome these limitations. A promising avenue is the design of conformationally constrained glycosyl donors. By locking the arabinofuranosyl donor into a specific conformation, nucleophilic attack from the desired face can be favored. acs.org For instance, employing a 3,5-O-di-tert-butylsilylene protecting group can lock the arabinosyl donor into an E₃ conformation, which disfavors attack from the α-face due to steric hindrance, thereby promoting β-selectivity. acs.org The development of novel catalysts, such as tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], has also shown success in promoting 1,2-cis arabinofuranosylation with conformationally restricted donors. nih.gov

Another key challenge is the stereochemical differentiation between D- and L-enantiomers during synthesis. researchgate.net Methodologies that can selectively produce the desired D-arabinofuranoside isomer are crucial. Research into novel promoter systems, such as N-iodosuccinimide (NIS)/silver triflate (AgOTf), with specifically designed thioarabinofuranoside donors has demonstrated high yields and stereoselectivity for β-D-arabinofuranosides. researchgate.net

Synthetic ChallengeNovel ApproachKey Findings & Rationale
Poor β-Stereoselectivity Conformationally Constrained Donors (e.g., 3,5-O-di-tert-butylsilyl protected)Locking the donor conformation disfavors α-face attack, leading to excellent β-selectivity with various acceptors. acs.org
Controlling 1,2-cis Glycosylation Catalysis with Conformationally Restricted Donors (e.g., B(C₆F₅)₃ catalyst)Achieves moderate to excellent yields and high β-stereoselectivity for 1,2-cis linkages, which are common in natural products. nih.gov
Enantiomeric Differentiation Promoter/Donor System Design (e.g., NIS/AgOTf with thiofuranosides)Enables highly stereoselective synthesis of β-D-arabinofuranosides, effectively differentiating from the L-enantiomer. researchgate.net
General Furanosylation Difficulty Hydrogen-Bond Donating Catalysts (e.g., bis-thiourea)Catalyzes stereospecific furanosylations, addressing challenges distinct from pyranoside synthesis. researchgate.net

Exploration of Unconventional Reactivity Profiles

The reactivity of carbohydrate building blocks like methyl D-arabinofuranoside triacetate is heavily influenced by its protecting groups. The three acetate groups not only protect the hydroxyls but also modulate the molecule's electronic and steric properties, impacting the outcome of glycosylation reactions. researchgate.net Understanding and exploiting these protecting group effects is a key area for future research.

A significant challenge lies in achieving regioselective functionalization. rsc.org While the acetate groups are generally stable, developing methods for their selective removal or migration would provide access to partially protected intermediates, which are invaluable for the synthesis of complex oligosaccharides. rsc.orgresearchgate.net Research into regioselective base-catalyzed acylations and deacylations, potentially using enzymatic or organocatalytic methods, could yield novel mono- or di-O-protected arabinofuranoside derivatives. nih.gov For example, biocatalysts have been successfully employed for the selective monodeacetylation of fully acetylated methyl D-arabinofuranosides. researchgate.net

Furthermore, the participation of the C-2 acetate group (anchimeric assistance) typically directs the formation of 1,2-trans glycosidic bonds. researchgate.net Future work will explore "non-participating" protecting group strategies or reaction conditions that can override this inherent reactivity to access the less favored 1,2-cis linkages. This involves investigating how different Lewis acids, temperatures, and solvent systems influence the stability and reactivity of glycosylation intermediates, such as the oxacarbenium ion.

Integration with Flow Chemistry and Automated Synthesis

Traditional batch synthesis of carbohydrates is often laborious and time-consuming. nih.gov The integration of flow chemistry and automated solid-phase synthesis represents a paradigm shift, offering enhanced efficiency, safety, and scalability. nih.govnih.gov While these techniques have been successfully applied to the synthesis of complex oligosaccharides and even glycosylated proteins, their application to the production of fundamental building blocks like methyl D-arabinofuranoside triacetate is a burgeoning area of research. rsc.orgrsc.org

Flow chemistry systems provide superior control over reaction parameters such as temperature and pressure, improved mixing, and a significantly higher surface-area-to-volume ratio compared to batch reactors. nih.gov These factors can lead to higher yields and shorter reaction times. researchgate.net Adapting the Fischer glycosylation and subsequent acetylation steps for the synthesis of the target compound into a continuous flow process could streamline its production significantly. researchgate.net Flow chemistry has already proven beneficial for C-glycoside synthesis, demonstrating its potential for various glycosylation reactions. acs.org

Automated solid-phase synthesis, akin to methods used for peptides and oligonucleotides, further accelerates the construction of carbohydrate chains. nih.govrsc.org By immobilizing a starting material on a solid support, reagents and by-products can be easily washed away, eliminating the need for complex intermediate purification. researchgate.net Developing robust methods to produce and utilize arabinofuranoside building blocks, including the triacetate form, on automated synthesizers is a critical future direction that will democratize access to complex arabinofuranose-containing glycans. rsc.orgnih.gov

TechnologyAdvantages for Carbohydrate SynthesisPotential Application for Methyl D-arabinofuranoside triacetate
Flow Chemistry Improved heat transfer, precise temperature/pressure control, enhanced safety, scalability, potential for automation. nih.govContinuous production from D-arabinose, optimizing glycosylation and acetylation steps for higher throughput and yield. nih.govresearchgate.net
Automated Solid-Phase Synthesis Rapid assembly of oligosaccharides, simplified purification (washing), reduced manual labor, higher overall yields. nih.govresearchgate.netUse as a key building block in the automated synthesis of complex arabinofuranose-containing glycans for biological studies. rsc.orgnih.gov

Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly vital in chemical manufacturing to reduce environmental impact. numberanalytics.comacs.org For carbohydrate synthesis, this involves using renewable feedstocks, minimizing waste, and employing environmentally benign solvents and catalysts. numberanalytics.com

A primary focus for the future is the expanded use of biocatalysis. Enzymes offer high selectivity and operate under mild conditions, providing a sustainable alternative to traditional chemical catalysts. numberanalytics.com For instance, glycoside hydrolases can be engineered and used in reverse to synthesize glycosidic bonds. nih.gov Mutants of α-L-arabinofuranosidase have shown potential for synthesizing furanobiosides, and similar enzymatic approaches could be developed for the production of methyl D-arabinofuranoside. nih.gov Furthermore, multi-enzyme cascade systems offer a "one-pot" pathway to convert nucleosides into valuable arabinoside analogues, demonstrating the power of biocatalysis to perform complex transformations efficiently. nih.gov

Other green chemistry strategies applicable to the synthesis of methyl D-arabinofuranoside triacetate include:

Alternative Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as ionic liquids or supercritical fluids. numberanalytics.com

Catalyst Efficiency: Developing highly active, recyclable catalysts to minimize waste. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as solvent-free reaction protocols. researchgate.net

Advanced Spectroscopic Probes for Real-Time Analysis in Complex Systems

Understanding the intricate details of glycosylation reactions and carbohydrate interactions requires sophisticated analytical tools. Advanced spectroscopic techniques are crucial for elucidating reaction mechanisms, conformational dynamics, and biological recognition events. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of carbohydrate analysis. nih.govbritannica.com Future research will increasingly leverage advanced NMR experiments for real-time analysis. Techniques like Exchange NMR Spectroscopy (EXSY) are being used to detect and characterize transient, low-abundance reaction intermediates in glycosylation reactions that exist in rapid equilibrium. nih.govacs.org Applying these methods to reactions involving methyl D-arabinofuranoside triacetate could provide unprecedented insight into the reaction pathways that dictate stereochemical outcomes. acs.org Furthermore, NMR is being developed for rapid glycosylation profiling directly from complex biological samples like blood serum, highlighting its potential for diagnostic applications. researchgate.netwiley.com

Fluorescence spectroscopy offers another powerful tool for real-time analysis. By chemically modifying D-arabinofuranoside, methyl, triacetate to incorporate a fluorescent tag, it can be converted into a probe for studying carbohydrate-protein interactions or for tracking its uptake and processing in cellular systems. nih.govnih.gov The development of sensor arrays based on fluorescent probes allows for the sensitive and quantitative determination of saccharides in complex media. acs.orgacs.org These advanced probes can help elucidate the roles of arabinofuranose-containing structures in biological processes with high spatial and temporal resolution. nih.gov

TechniqueApplication in Carbohydrate ChemistryFuture Direction for D-Arabinofuranoside
Exchange NMR Spectroscopy (EXSY) Detection and kinetic analysis of rapidly equilibrating, low-abundance reaction intermediates. nih.govacs.orgReal-time monitoring of glycosylation reactions to understand the formation and interconversion of α- and β-glycosyl intermediates.
High-Resolution NMR Elucidation of 3D structure, conformation, and linkage analysis of oligosaccharides. nih.govacs.orgDetailed conformational analysis of the triacetate to understand how its shape influences reactivity and molecular recognition. nih.gov
Fluorescence Spectroscopy Creation of fluorescently labeled carbohydrates to probe biological interactions and for quantitative analysis. nih.govSynthesis of fluorescently tagged D-arabinofuranoside derivatives to act as probes for real-time analysis in complex biological systems. nih.gov
Infrared Ion Depletion Spectroscopy Studying intrinsic carbohydrate-aromatic interactions in the gas phase to understand the physical basis of molecular recognition. researchgate.netInvestigating the non-covalent interactions of the arabinofuranoside core with protein residues to guide the design of glycomimetics.

Q & A

Basic: What synthetic strategies ensure regioselective acetylation of methyl D-arabinofuranoside?

Methodological Answer:
Regioselective acetylation of methyl D-arabinofuranoside requires protecting group strategies. For example, benzoylation at positions 2, 3, and 5 followed by selective deprotection and acetylation can yield the triacetate derivative. Alternatively, enzymatic methods using lipases (e.g., Candida antarctica lipase B, CAL-B) can selectively deacetylate specific positions . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming regiochemistry with 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., anomeric proton coupling constants) is critical .

Advanced: How do substituents at C-2 influence stereoselectivity in enzymatic transformations of acetylated arabinofuranosides?

Methodological Answer:
Substituents at C-2 significantly alter stereoselectivity during enzymatic reactions. For instance, CAL-B preferentially hydrolyzes α-anomers in 2,3,5-tri-O-acetyl derivatives due to steric and electronic interactions at the active site. Comparative studies of substrates with varying C-2 groups (e.g., deoxy vs. hydroxyl) reveal that bulky substituents reduce stereoselectivity, while electron-withdrawing groups enhance α-anomer preference. Experimental validation involves synthesizing analogs, performing kinetic assays, and analyzing products via 1H^{1}\text{H} NMR anomeric ratios .

Basic: What spectroscopic techniques confirm the structure and purity of methyl D-arabinofuranoside triacetate?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies anomeric protons (δ 5.0–6.0 ppm) and coupling constants (J1,2J_{1,2} < 3 Hz for α-anomers). 13C^{13}\text{C} NMR confirms acetyl groups (δ 170–175 ppm for carbonyl carbons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 476.47 for C27_{27}H24_{24}O8_8) .
  • X-ray Crystallography : Resolves absolute configuration and furanose ring conformation (e.g., pseudorotational itinerary analysis) .

Advanced: How to resolve contradictions in reported anomeric ratios during CAL-B-catalyzed reactions?

Methodological Answer:
Discrepancies in anomeric ratios (α/β) arise from substrate-specific enzyme interactions. To address this:

Control Experiments : Compare reaction outcomes using substrates with identical C-3/C-5 substituents but varying C-2 groups.

Kinetic Analysis : Measure initial reaction rates for α- and β-anomers to determine CAL-B’s kinetic preference.

Molecular Docking : Model substrate-enzyme interactions computationally to identify steric or electronic biases.

Cross-Validation : Use independent methods (e.g., chemical hydrolysis) to confirm enzymatic selectivity .

Basic: What are key considerations for handling and storing methyl D-arabinofuranoside triacetate?

Methodological Answer:

  • Solubility : Dissolves in polar aprotic solvents (e.g., DMSO, DMF) but is sparingly soluble in water.
  • Stability : Hydrolysis-prone under acidic/basic conditions. Store in anhydrous environments (desiccator, under nitrogen) at 4°C.
  • Handling : Use gloveboxes for hygroscopic samples and avoid prolonged exposure to light .

Advanced: How to design experiments probing furanose ring conformation’s impact on reactivity?

Methodological Answer:

Conformational Analysis : Use X-ray crystallography or DFT calculations to determine dominant furanose puckering (e.g., 4T3^4\text{T}_3 vs. 3T4^3\text{T}_4) .

Reactivity Studies : Compare glycosylation rates of conformationally constrained analogs (e.g., locked via methyl groups).

Kinetic Isotope Effects (KIE) : Measure 2H^{2}\text{H} or 13C^{13}\text{C} KIEs to identify rate-determining steps influenced by ring conformation.

Dynamic NMR : Monitor ring-flipping kinetics in solution to correlate flexibility with reaction outcomes .

Basic: How to optimize glycosylation yields using methyl D-arabinofuranoside triacetate as a donor?

Methodological Answer:

  • Activation : Use promoters like NIS/TfOH or AgOTf in anhydrous dichloromethane.
  • Temperature : Conduct reactions at –40°C to minimize side reactions.
  • Protecting Groups : Ensure non-participating groups at C-2 (e.g., benzyl) to avoid neighboring-group participation.
  • Workup : Quench with aqueous NaHCO3_3, extract with EtOAc, and purify via silica gel chromatography .

Advanced: What mechanistic insights explain regioselectivity in arabinofuranoside oligomerization?

Methodological Answer:
Regioselectivity in oligomerization is governed by:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.